1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound 1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the one-pot synthesis approach, which has been demonstrated for the synthesis of benzo[c]carbazoles, a related class of compounds. This method involves photochemical annulations of 2-chloroindole-3-carbaldehydes with styrenes, leading to moderate to high yields of the desired products . Although this paper does not directly describe the synthesis of 1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, the one-pot synthesis approach is relevant for the synthesis of complex pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the synthesis and characterization of a novel pyrazole derivative were confirmed by single crystal X-ray diffraction studies, which revealed the crystal system and space group of the compound . This type of analysis is crucial for understanding the conformation and geometry of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. The reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine, for example, leads to the formation of complex molecules as confirmed by X-ray structure analysis . This highlights the reactivity of carbaldehyde groups in pyrazole derivatives and their potential to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The synthesized compounds can be characterized by infrared, proton nuclear magnetic resonance, and mass spectral data . These compounds have been evaluated for their antioxidant and anti-inflammatory activities, indicating their potential for therapeutic use. The study of their physical properties, such as thermal decomposition, can be performed using thermogravimetric analysis .
Scientific Research Applications
Antioxidant and Anti-Inflammatory Activity
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde has been explored for its potential antioxidant and anti-inflammatory activities. A study by Sudha, Subbaiah, and Mahalakshmi (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their biological activities. They found that certain compounds showed potent antioxidant activity, outperforming standard references, and significant anti-inflammatory effects, comparable to the standard drug diclofenac sodium. This highlights the potential of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives in therapeutic applications related to oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, Baashen, Abdel-Wahab, and El‐Hiti (2017) employed it as a precursor for synthesizing novel heterocycles. These compounds were characterized using various spectroscopic methods and X-ray crystal structures, demonstrating the compound's versatility in producing structurally diverse molecules (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Novel Pyrazole Analogues
The compound is instrumental in creating novel pyrazole analogues. Viveka et al. (2015) designed and synthesized new compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating its role in producing molecules with potential anticonvulsant and analgesic activities. The study underscores its utility in generating new therapeutic agents (Viveka et al., 2015).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity information, handling and storage conditions, etc.
Future Directions
This involves the potential future applications and studies of the compound. It could include potential uses of the compound, areas that need further research, etc.
I hope this information is helpful! If you have a specific compound or topic in mind, feel free to ask!
properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-8-6-14(7-9-16)17-15(12-21)11-20(19-17)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUTKHOQURDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
Citations
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